molecular formula C13H17ClN2O2 B2557289 2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide CAS No. 1182957-64-7

2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide

Cat. No.: B2557289
CAS No.: 1182957-64-7
M. Wt: 268.74
InChI Key: ZJWMYDWTACIWQR-UHFFFAOYSA-N
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Description

2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide is a synthetic organic compound with a complex structure It contains a pyridine ring substituted with a carboxamide group, an ethyl group, and a 2-chloro substituent The compound also features an oxolan-3-ylmethyl group attached to the nitrogen atom of the carboxamide

Properties

IUPAC Name

2-chloro-N-ethyl-N-(oxolan-3-ylmethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-2-16(8-10-4-6-18-9-10)13(17)11-3-5-15-12(14)7-11/h3,5,7,10H,2,4,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWMYDWTACIWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCOC1)C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide typically involves multiple steps. One common method starts with the chlorination of pyridine-4-carboxylic acid to introduce the 2-chloro substituent. This is followed by the formation of the carboxamide group through the reaction with ethylamine. The final step involves the attachment of the oxolan-3-ylmethyl group to the nitrogen atom of the carboxamide. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the chlorine atom with various functional groups.

Scientific Research Applications

2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may act as an inhibitor of a particular enzyme involved in a disease pathway.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-ethyl-N-methylpyridine-4-carboxamide: Similar structure but lacks the oxolan-3-ylmethyl group.

    2-chloro-N-ethyl-N-[(oxolan-2-yl)methyl]pyridine-4-carboxamide: Similar structure with a different position of the oxolan group.

    2-chloro-N-ethyl-N-[(tetrahydrofuran-3-yl)methyl]pyridine-4-carboxamide: Similar structure with a tetrahydrofuran ring instead of an oxolan ring.

Uniqueness

2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide is unique due to the presence of the oxolan-3-ylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets or alter its pharmacokinetic properties, making it a valuable compound for various applications.

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